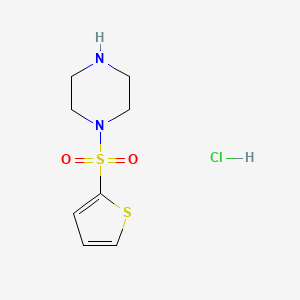
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C17H19N7O2 and its molecular weight is 353.386. The purity is usually 95%.
BenchChem offers high-quality 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Experimental and Theoretical Studies
Studies on pyrazole and pyridazine derivatives, including compounds structurally related to 1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide, have contributed to understanding the functionalization reactions and theoretical models of reaction mechanisms. Experimental and theoretical investigations provide insights into the synthesis processes and potential applications in designing new molecules with desired properties for further research in medicinal chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Synthesis of Substituted Pyrazolo[4,3-c]pyridine-3-ols
Research on synthesizing novel fused heterocyclic compounds, including pyrazolo[4,3-c]pyridine-3-ols, emphasizes the diversity of chemical reactions available for creating compounds with potential biological activities. These synthetic pathways are crucial for developing new therapeutic agents and understanding the relationship between structure and activity (Karthikeyan, Vijayakumar, & Sarveswari, 2014).
Antimycobacterial Activity of Substituted Isosteres
The study of pyridine and pyrazine derivatives as isosteres for carboxylic acids has been crucial in identifying new antimycobacterial agents. These compounds' synthesis and evaluation against Mycobacterium tuberculosis highlight the importance of chemical modifications in enhancing biological activity and drug discovery efforts against tuberculosis (Gezginci, Martin, & Franzblau, 1998).
Cocrystallization with Antitubercular Drugs
Research into the cocrystallization behavior of isomeric pyridine carboxamides with antitubercular drugs like Pyrazinoic acid has provided valuable insights into drug-drug interactions and the potential for developing combination therapies. This work illustrates the significance of supramolecular chemistry in pharmaceutical sciences, particularly in enhancing drug efficacy and stability (Prasad et al., 2015).
properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-1-(6-pyrazol-1-ylpyridazin-3-yl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N7O2/c1-12-11-14(22-26-12)19-17(25)13-5-9-23(10-6-13)15-3-4-16(21-20-15)24-8-2-7-18-24/h2-4,7-8,11,13H,5-6,9-10H2,1H3,(H,19,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLHMGPXBHNCCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N7O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-(1H-pyrazol-1-yl)pyridazin-3-yl)-N-(5-methylisoxazol-3-yl)piperidine-4-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

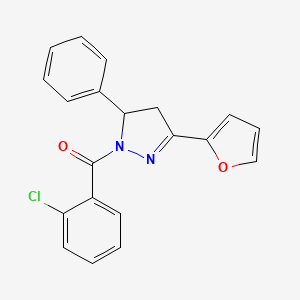
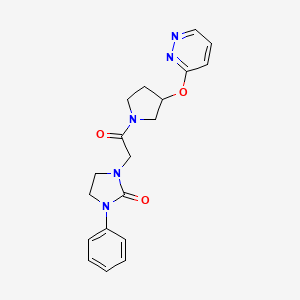
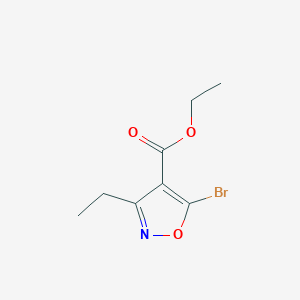
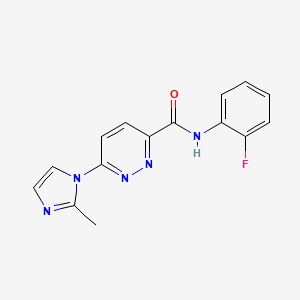
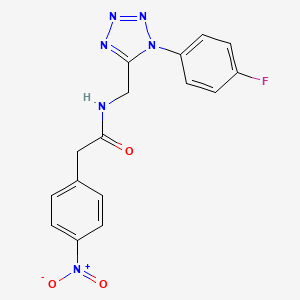
![6-((5-bromothiophen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2697255.png)
![4-{[(2-Carboxypropyl)sulfonyl]amino}benzoic acid](/img/structure/B2697256.png)
![7-ethyl-3,4,9-trimethyl-1-[(3-methylphenyl)methyl]-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2697257.png)
![6-[4-(2-Fluorophenyl)sulfonyl-1,4-diazepan-1-yl]-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2697258.png)
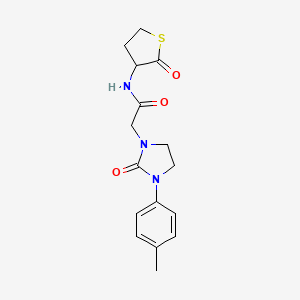

![3-Benzyl-8-((4-methoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2697264.png)
![3-((2-(4-fluorophenyl)-2-oxoethyl)thio)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazin-8(7H)-one](/img/structure/B2697265.png)
